Bromopentacarbonylrhénium(I)

Vue d'ensemble

Description

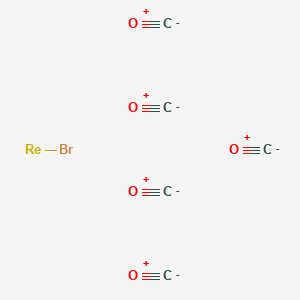

Bromopentacarbonylrhenium(I) is an inorganic compound of rhenium, commonly used for the synthesis of other rhenium complexes. It has the chemical formula Re(CO)₅Br and a molar mass of 406.16 g/mol. This compound is colorless and sublimes at temperatures between 85-90°C under reduced pressure .

Applications De Recherche Scientifique

Bromopentacarbonylrhenium(I) has several scientific research applications:

Solar Energy Conversion:

Study of π-Electron Deficient Complexes: It is used to study π-electron deficient complexes between tricarbonylhalorhenium and diimine ligands.

Mécanisme D'action

Target of Action

Bromopentacarbonylrhenium(I) is an inorganic compound of rhenium, primarily used for the synthesis of other rhenium complexes . Its primary targets are the molecules or structures within these complexes that it helps form.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, it reacts with zinc and acetic acid to give pentacarbonylhydridorhenium (HRe(CO)5), as per the following reaction :

Re(CO)5Br+Zn+HO2CCH3→ReH(CO)5+ZnBrO2CCH3\text{Re(CO)}_5\text{Br} + \text{Zn} + \text{HO}_2\text{CCH}_3 \rightarrow \text{ReH(CO)}_5 + \text{ZnBrO}_2\text{CCH}_3 Re(CO)5Br+Zn+HO2CCH3→ReH(CO)5+ZnBrO2CCH3

Biochemical Pathways

It is known to be a precursor to other rhenium complexes, suggesting it plays a role in the biochemical pathways that these complexes are involved in .

Result of Action

The primary result of Bromopentacarbonylrhenium(I)'s action is the formation of other rhenium complexes. These complexes can have various molecular and cellular effects depending on their specific structures and functions .

Analyse Biochimique

Biochemical Properties

It is known to be used in the study of π-electron deficient complexes between tricarbonylhalorhenium and diimine ligands .

Molecular Mechanism

It is known to be a precursor to other rhenium complexes , suggesting that it may exert its effects at the molecular level through the formation of these complexes.

Méthodes De Préparation

Bromopentacarbonylrhenium(I) can be synthesized through several methods:

Oxidation of Dirhenium Decacarbonyl with Bromine: This method involves the reaction of dirhenium decacarbonyl (Re₂(CO)₁₀) with bromine (Br₂) to produce Bromopentacarbonylrhenium(I) (Re(CO)₅Br). [ \text{Re}{10} + \text{Br}_2 \rightarrow 2 \text{ReBr}(\text{CO})_5 ]

Reductive Carbonylation of Rhenium(III) Bromide: This method involves the reaction of rhenium(III) bromide (ReBr₃) with copper (Cu) and carbon monoxide (CO) to produce Bromopentacarbonylrhenium(I) and copper(I) bromide (CuBr) as a byproduct. [ \text{ReBr}_3 + 2 \text{Cu} + 5 \text{CO} \rightarrow \text{ReBr}(\text{CO})_5 + 2 \text{CuBr} ]

Analyse Des Réactions Chimiques

Bromopentacarbonylrhenium(I) undergoes various chemical reactions, including:

Reduction: It reacts with zinc (Zn) and acetic acid (HO₂CCH₃) to form pentacarbonylhydridorhenium (HRe(CO)₅) and zinc bromide acetate (ZnBrO₂CCH₃). [ \text{Re(CO)}_5\text{Br} + \text{Zn} + \text{HO}_2\text{CCH}_3 \rightarrow \text{ReH(CO)}_5 + \text{ZnBrO}_2\text{CCH}_3 ]

Hydrolysis: Heating Bromopentacarbonylrhenium(I) in water produces the triaquo complex ([Re(H₂O)₃(CO)₃]Br) and carbon monoxide (CO). [ \text{Re(CO)}_5\text{Br} + 3 \text{H}_2\text{O} \rightarrow [\text{Re(H}_2\text{O})_3(\text{CO})_3]\text{Br} + 2 \text{CO} ]

Comparaison Avec Des Composés Similaires

Bromopentacarbonylrhenium(I) can be compared with other similar compounds, such as:

Pentacarbonylhydridorhenium (HRe(CO)₅): Formed by the reduction of Bromopentacarbonylrhenium(I) with zinc and acetic acid.

Tetraethylammonium Tribromotricarbonylrhenate(III) ([NEt₄]₂[ReBr₃(CO)₃]): Formed by the reaction of Bromopentacarbonylrhenium(I) with tetraethylammonium bromide in diglyme.

Triaquo Complex ([Re(H₂O)₃(CO)₃]Br): Formed by the hydrolysis of Bromopentacarbonylrhenium(I) in water.

Bromopentacarbonylrhenium(I) is unique due to its versatility as a precursor to various rhenium complexes and its ability to undergo multiple types of chemical reactions.

Activité Biologique

Bromopentacarbonylrhenium(I) (Re(CO)₅Br) is an organometallic compound of rhenium that has garnered attention for its potential biological activities, particularly in medicinal chemistry and catalysis. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Bromopentacarbonylrhenium(I) is synthesized through various methods, including the oxidation of dirhenium decacarbonyl with bromine or the reductive carbonylation of rhenium(III) bromide. The compound has a molecular formula of C₅BrO₅Re and a molecular weight of 406.16 g/mol. Its structure features a central rhenium atom coordinated with five carbonyl groups and one bromine atom.

Mechanisms of Biological Activity

The biological activity of Bromopentacarbonylrhenium(I) is primarily attributed to its ability to form complexes with various ligands, which can influence cellular processes. The following mechanisms have been identified:

- Metal Coordination : The interaction between rhenium and biological ligands can enhance or inhibit biological activity, affecting cellular pathways.

- Catalytic Properties : As a catalyst, Bromopentacarbonylrhenium(I) facilitates reactions that may lead to the formation of biologically active compounds.

Case Studies and Research Findings

- Cytotoxicity Studies : Research has indicated that metal coordination significantly affects the cytotoxic properties of thiosemicarbazone ligands when complexed with rhenium. These complexes showed varying degrees of cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents .

- Antimicrobial Activity : Studies have assessed the antimicrobial properties of rhenium complexes, including those derived from Bromopentacarbonylrhenium(I). Some complexes demonstrated partial to significant inhibitory effects against various microbial strains, suggesting potential applications in treating infections .

- Catalytic Applications : Bromopentacarbonylrhenium(I) has been utilized as a catalyst in several organic reactions, including the addition of carboxylic acids to terminal alkynes. This reaction proceeds with high selectivity and yield, showcasing the compound's utility in synthetic organic chemistry .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

bromorhenium;carbon monoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CO.BrH.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJBOTGGBYFKEJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Br[Re] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5BrO5Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14220-21-4 | |

| Record name | Bromopentacarbonylrhenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14220-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromopentacarbonylrhenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the structure of Bromopentacarbonylrhenium(I) and how is it characterized?

A: Bromopentacarbonylrhenium(I), with the molecular formula [Re(CO)5Br], exhibits an octahedral coordination geometry around the central rhenium atom. [] This means the rhenium atom is bonded to five carbonyl groups (CO) and one bromine atom (Br) in a symmetrical arrangement. The Re-C bond lengths range from 1.889 to 1.991 Å, while the Re-Br bond length is 2.619 Å. [] Crystallographic studies confirm this structure, revealing that the compound crystallizes in the orthorhombic space group Pnma with specific lattice parameters. []

Q2: What are the main catalytic applications of Bromopentacarbonylrhenium(I)?

A: Bromopentacarbonylrhenium(I) is a versatile catalyst for various organic reactions. It effectively catalyzes the alkylation of arenes with alkyl halides. [] This reaction, typically requiring harsh conditions, proceeds under milder conditions in the presence of catalytic amounts of Bromopentacarbonylrhenium(I), resulting in mono- and dialkyl-substituted arenes. [] Additionally, it exhibits catalytic activity in Friedel-Crafts acylation reactions. [] This reaction, involving the electrophilic substitution of aromatic compounds with acyl chlorides, is facilitated by Bromopentacarbonylrhenium(I), allowing for the efficient synthesis of various aromatic ketones. []

Q3: Are there other Rhenium complexes that show similar catalytic activity?

A: Yes, research suggests that other rhenium complexes, including tricarbonylcyclopentadienylrhenium(I) [Re(C5H5)(CO)3] and decacarbonyldirhenium [Re2(CO)10], also demonstrate catalytic activity in the alkylation of arenes with alkyl halides. [] These complexes, alongside Bromopentacarbonylrhenium(I), offer a potential range of catalysts for this reaction, potentially influencing factors such as reaction rate and selectivity. []

Q4: Has Bromopentacarbonylrhenium(I) been used in conjunction with other ligands?

A: Yes, studies have explored the reactivity of Bromopentacarbonylrhenium(I) with various ligands. For instance, its reaction with ferrocenylcarbaldehyde thiosemicarbazones has been investigated. [] This research provided valuable insights into the coordination chemistry of Bromopentacarbonylrhenium(I) with bidentate thiosemicarbazone ligands, highlighting its potential for forming diverse metal complexes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.